

A Technical Guide to Ferimzone: Molecular Profile, Properties, and Experimental Analysis

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Compound of Interest

Compound Name: **Ferimzone**

Cat. No.: **B166972**

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Introduction

Ferimzone is a systemic fungicide belonging to the pyrimidine class of agrochemicals.^{[1][2]} It is primarily recognized for its efficacy in controlling fungal diseases in rice and wheat, most notably rice blast caused by *Pyricularia oryzae* (also known as *Magnaporthe oryzae*).^{[1][3][4][5]} Developed by Takeda Chemical Industries Ltd., **Ferimzone** provides curative activity and is effective against fungal strains resistant to other common fungicides.^{[3][6]} This technical guide provides an in-depth overview of **Ferimzone**'s molecular formula, physicochemical and biological properties, experimental protocols for its analysis, and a summary of its synthesis. The information is tailored for researchers, scientists, and professionals in drug and pesticide development.

Section 1: Chemical Identity and Physicochemical Properties

Ferimzone's chemical structure is characterized as the (Z)-isomer of 2'-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone.^{[3][6]} The Z-isomer is the more stable and biologically active form.^[6] Its fundamental chemical identifiers and properties are summarized below.

Table 1: Chemical Identity of **Ferimzone**

Identifier	Value
Molecular Formula	C ₁₅ H ₁₈ N ₄ [1] [4] [7] [8] [9]
Molecular Weight	254.33 g/mol [1] [2] [4] [7] [8]
CAS Registry Number	89269-64-7 [1] [4] [8]
IUPAC Name	(Z)-2'-methylacetophenone (4,6-dimethylpyrimidin-2-yl)hydrazone [6]
Synonyms	(Z)-Ferimzone, Meferimzone, TF-164 [3] [8]

Table 2: Physicochemical Properties of **Ferimzone**

Property	Value	Citation
Physical State	White crystalline solid	[6]
Melting Point	172-177 °C	[4]
Boiling Point	421.088 °C (at 760 mmHg)	[4]
Density	1.094 g/cm ³	[4]
Water Solubility	162 mg/L (at 30 °C)	[10]
Organic Solvent Solubility	Soluble in acetonitrile, chloroform, ethanol, ethyl acetate, xylene	[10]
Vapor Pressure	0 mmHg (at 25 °C)	[4]
Flash Point	208.467 °C	[4]
Stability	Stable in sunlight and in neutral or alkaline solutions	[10]

Section 2: Biological Activity and Mechanism of Action

Ferimzone's primary mode of action is fungistatic rather than fungicidal, meaning it inhibits fungal growth reversibly.[3][11] If the treated fungi are transferred to a toxicant-free medium, growth can resume.[3]

The principal mechanism involves the disruption of fungal cell membrane function.[3][6][11] This leads to the leakage of electrolytes from the mycelia, which is observable as a decrease in the pH of the surrounding medium.[3][11] Unlike many other fungicides, **Ferimzone** does not significantly inhibit spore germination, affect respiratory activity, or alter the cell wall architecture.[3][11]

Recent studies suggest that the sensitivity of fungi to **Ferimzone** is linked to copper transport pathways.[12][13] Genes such as CoICT1 and P-type ATPase CoCcc2, which are involved in copper transport, also play a role in melanin biosynthesis.[12][13] Functional defects in these pathways lead to reduced sensitivity to **Ferimzone** and defects in pathogenicity-related melanization.[12][13] While the precise molecular target is still under investigation, it is clear that **Ferimzone**'s efficacy is tied to membrane integrity and related metabolic processes.[14][15]

Table 3: Biological Activity of **Ferimzone**

Parameter	Organism	Result	Citation
Mycelial Growth Inhibition	Pyricularia oryzae	>96% inhibition at 5 μ g/mL	[3][11]
In Vivo Efficacy	Pyricularia oryzae (on rice)	70% efficacy at 200 μ g/mL	[12][14][15]

Section 3: Key Experimental Protocols

This section details methodologies for evaluating the biological activity and quantifying the presence of **Ferimzone**.

Protocol 3.1: Mycelial Growth Inhibition Assay This protocol is adapted from studies on *Pyricularia oryzae*.[3]

- Inoculum Preparation: Culture *P. oryzae* on a suitable agar medium. Prepare a mycelial suspension to be used as the inoculum.
- Treatment Preparation: Prepare a stock solution of **Ferimzone** in ethanol. Create a series of dilutions in a liquid growth medium (e.g., Czapek-Dox with yeast extract) to achieve final concentrations (e.g., 0, 1, 5, 10, 20 µg/mL). Ensure the final ethanol concentration is minimal (<0.4%) and consistent across all treatments, including the control.
- Incubation: Inoculate flasks containing the different concentrations of **Ferimzone** with the mycelial suspension. Incubate the flasks at 30 °C for 3 days with shaking.
- Data Collection: After incubation, collect the mycelia by filtration. Dry the mycelial mats in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
- Analysis: Measure the dry weight of the mycelia for each concentration. Calculate the percentage of growth inhibition relative to the control (0 µg/mL **Ferimzone**).

Protocol 3.2: Electrolyte Leakage Measurement This method assesses membrane damage by measuring changes in the external medium's pH.[3]

- Mycelial Culture: Grow a sufficient quantity of *P. oryzae* mycelia in a liquid medium for several days. Harvest, wash, and resuspend the mycelia in distilled water.
- Treatment: Prepare two main batches of the mycelial suspension. To one, add **Ferimzone** to a final concentration of 200 µg/mL. To the other (control), add an equivalent volume of 0.4% ethanol solution.
- Time-Course Sampling: Incubate both batches at 30 °C in a reciprocal shaker. At specific time points (e.g., 0, 1.5, 3, 6, 22, 30 hours), draw aliquots from each batch.
- pH Measurement: Centrifuge the aliquots to pellet the mycelia. Carefully collect the supernatant and measure its pH using a calibrated pH meter.
- Analysis: Plot the pH of the medium over time for both the **Ferimzone**-treated and control samples to determine the extent of electrolyte leakage.

Protocol 3.3: QuEChERS-Based Sample Preparation for Residue Analysis This protocol outlines the extraction and clean-up of **Ferimzone** from a complex matrix like rice straw for subsequent analysis by HPLC-MS/MS.[16]

- Sample Homogenization: Place 3 g of a homogenized rice straw sample into a 50 mL centrifuge tube.
- Hydration: Add 12 mL of water and let the sample saturate for 15 minutes.
- Extraction: Add 12 mL of an ethyl acetate/acetonitrile (1:1, v/v) mixture. Shake vigorously for 2 minutes at 1300 rpm. Add 1 g of NaCl and 4 g of MgSO₄, and shake for another minute.
- Phase Separation: Centrifuge the mixture at 3500 rpm for 5 minutes to separate the organic and aqueous layers.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper organic layer to a d-SPE tube containing primary-secondary amine (PSA) and C18 sorbents to remove interfering matrix components. Vortex and centrifuge.
- Final Preparation: Collect the cleaned extract for analysis. The sample is now ready for injection into an HPLC-MS/MS system. For **Ferimzone**, the precursor ion ([M+H]⁺) is m/z 255.2, with quantifier and qualifier product ions at m/z 132.2 and 91.1, respectively.[16]

Section 4: Synthesis Overview

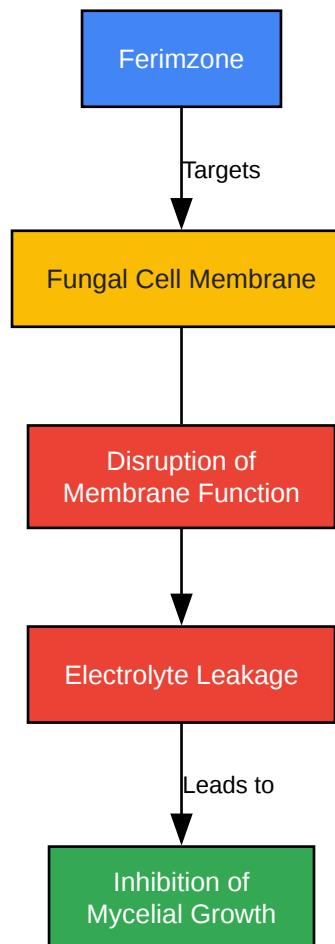
The commercial synthesis of **Ferimzone** is a multi-step process.[6] The core of the synthesis is a condensation reaction.

- Core Synthesis: First, a 4,6-dimethylpyrimidin-2(1H)-one core is prepared.
- Condensation: This pyrimidinone core is then reacted with (Z)-2'-methylacetophenone hydrazone. This condensation step forms the critical hydrazone linkage.
- Catalysis and Control: The reaction is typically performed under controlled temperature and solvent conditions and is catalyzed by an acid or a base to ensure the formation of the desired (Z)-isomer, which is essential for its biological activity.[6][17]

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.[6]

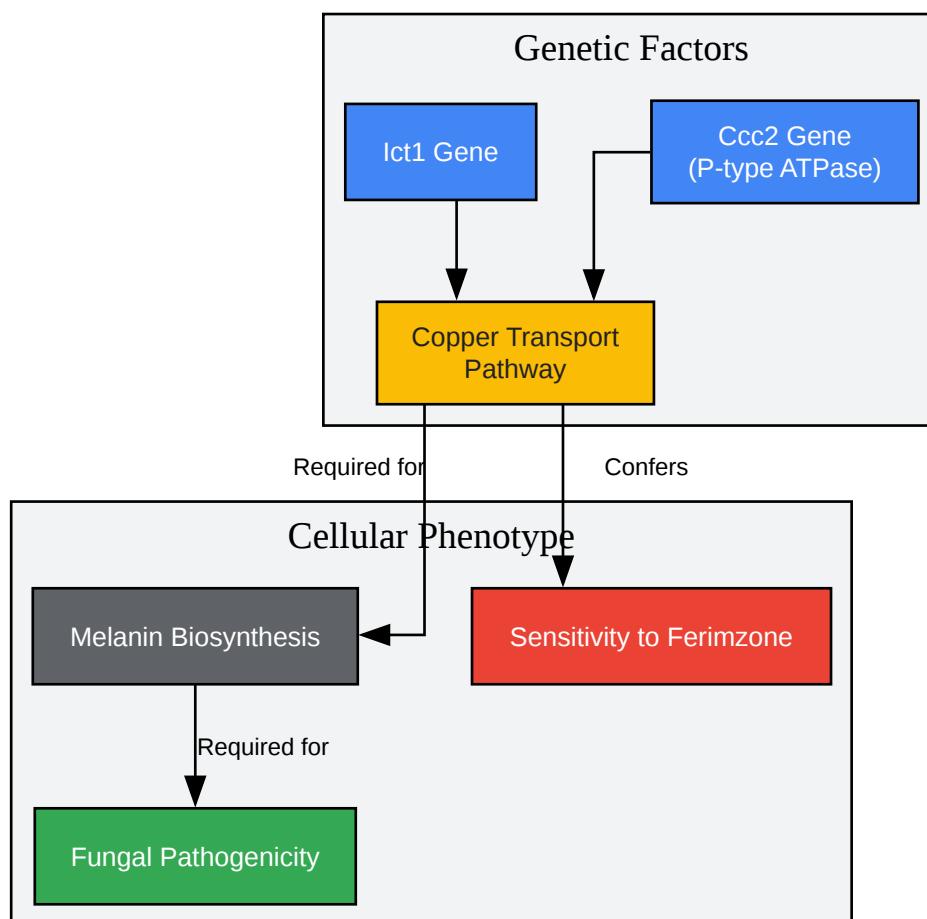
Section 5: Visualized Workflows and Pathways

The following diagrams illustrate key mechanisms and workflows related to **Ferimzone**.



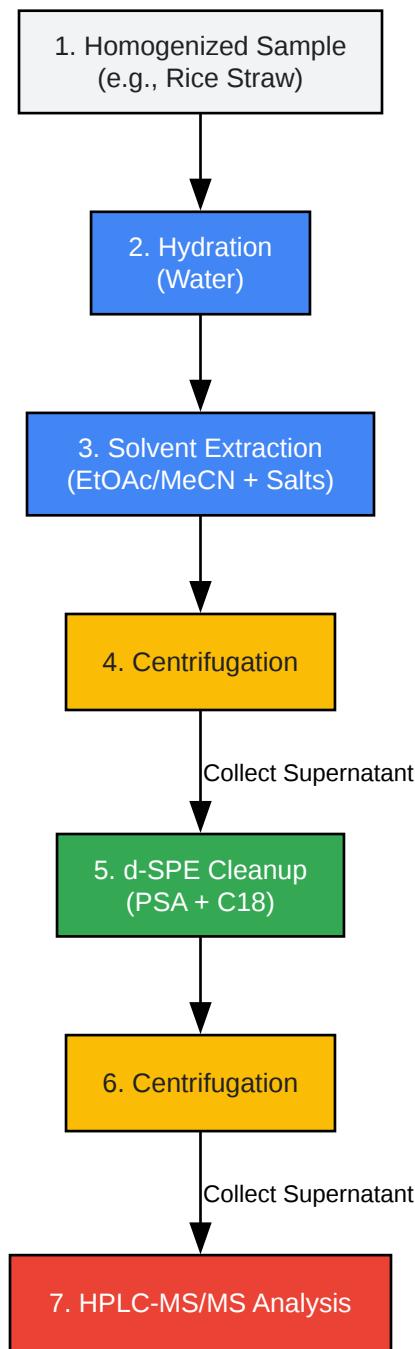
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Caption: Proposed mechanism of action for **Ferimzone** against susceptible fungi.



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Caption: Logical relationship between copper transport genes and **Ferimzone** sensitivity.



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Caption: Experimental workflow for **Ferimzone** residue analysis using QuEChERS.

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